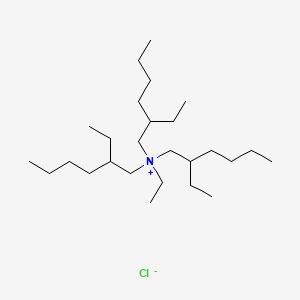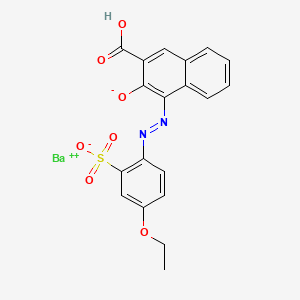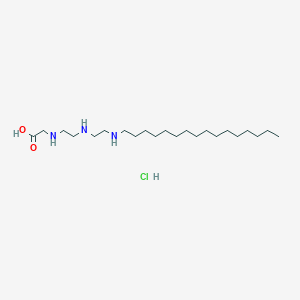
Hexadecylaminoethylaminoethylglycine monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecylaminoethylaminoethylglycine monohydrochloride is a chemical compound with the molecular formula C22H48ClN3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a long hexadecyl chain, making it useful in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecylaminoethylaminoethylglycine monohydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of Hexadecylamine: Hexadecylamine is synthesized through the reduction of hexadecanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Formation of Aminoethylaminoethylglycine: This intermediate is prepared by reacting glycine with ethylenediamine under controlled conditions.
Coupling Reaction: The final step involves coupling hexadecylamine with aminoethylaminoethylglycine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form hexadecylaminoethylaminoethylglycine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Hexadecylaminoethylaminoethylglycine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
Hexadecylaminoethylaminoethylglycine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in liposome formulations.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cosmetics and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of hexadecylaminoethylaminoethylglycine monohydrochloride involves its interaction with cell membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
Similar Compounds
Hexadecyltrimethylammonium bromide: Another surfactant with a similar long alkyl chain but different functional groups.
Dodecylamine: A shorter-chain amine with similar properties but lower hydrophobicity.
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Uniqueness
Hexadecylaminoethylaminoethylglycine monohydrochloride is unique due to its combination of a long hydrophobic chain and multiple amino groups, making it versatile for various applications in research and industry .
Properties
CAS No. |
21938-00-1 |
|---|---|
Molecular Formula |
C22H48ClN3O2 |
Molecular Weight |
422.1 g/mol |
IUPAC Name |
2-[2-[2-(hexadecylamino)ethylamino]ethylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C22H47N3O2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-23-17-18-24-19-20-25-21-22(26)27;/h23-25H,2-21H2,1H3,(H,26,27);1H |
InChI Key |
IJXJQOXIQYMIEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNCCNCCNCC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


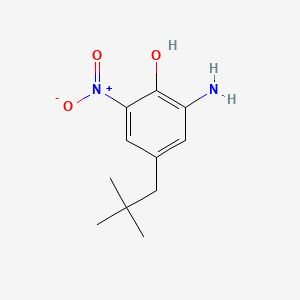

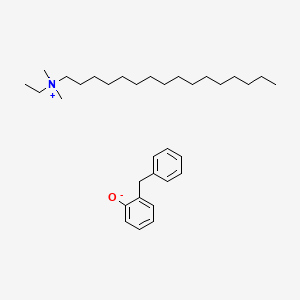
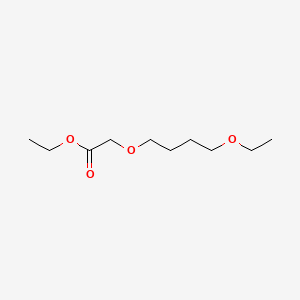
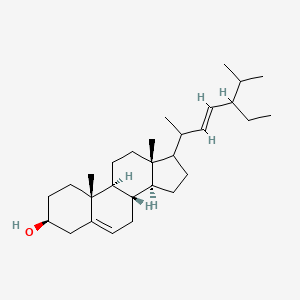
![N-[3-[bis(3-phenylpropyl)amino]phenyl]acetamide](/img/structure/B12669287.png)
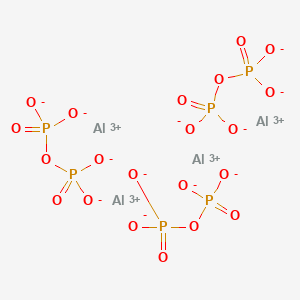
![2,6,7-Trioxa-1-stibabicyclo[2.2.1]heptane](/img/structure/B12669297.png)
![4,4'-Methylenebis[6-cyclopentyl-3,3-dimethylindan-5-OL]](/img/structure/B12669301.png)
